E7016 in Glioblastoma Models: Quantified In Vivo Tumor Growth Delay vs. Veliparib (ABT-888) Chemo-Radiosensitization
In a U251 glioblastoma xenograft model, the addition of E7016 (40 mg/kg, oral) to the standard-of-care combination of fractionated radiation (2 Gy x 5 days) and temozolomide (3 mg/kg, oral) resulted in a statistically significant and quantifiable improvement in tumor growth delay compared to the radiation/temozolomide combination alone [1]. Specifically, the triple combination (E7016/RT/TMZ) extended the time for tumors to reach a defined volume by an additional 6 days relative to the RT/TMZ control group [1]. This stands in contrast to findings with the PARP inhibitor veliparib (ABT-888), where despite robust in vitro chemopotentiation, the addition of veliparib to TMZ/RT in a similar orthotopic GBM xenograft model (GBM12) produced no significant survival benefit or in vivo chemopotentiation compared to TMZ/RT alone [2].
| Evidence Dimension | In Vivo Tumor Growth Delay (U251 Xenograft) |
|---|---|
| Target Compound Data | Additional 6-day growth delay when added to radiation (RT) + temozolomide (TMZ) |
| Comparator Or Baseline | Veliparib (ABT-888): No significant survival benefit or chemopotentiation when added to RT + TMZ in GBM12 xenograft |
| Quantified Difference | E7016 confers an added 6-day delay vs. no significant benefit for Veliparib in comparable model systems. |
| Conditions | Murine U251 GBM xenograft; E7016 (40 mg/kg, p.o.), RT (2 Gy x 5 days), TMZ (3 mg/kg, p.o.) [1]; Murine GBM12 orthotopic xenograft; Veliparib (25 mg/kg, p.o., b.i.d.), RT (2 Gy x 5 days), TMZ (50 mg/kg, p.o.) [2]. |
Why This Matters
For procurement decisions in preclinical GBM research, E7016 offers a validated, quantifiable in vivo radiosensitization benefit in a relevant combination therapy model, a feature not observed for at least one other clinically investigated PARP inhibitor (veliparib), guiding experimental design and resource allocation.
- [1] Russo AL, Kwon HC, Burgan WE, et al. In vitro and in vivo radiosensitization of glioblastoma cells by the poly (ADP-ribose) polymerase inhibitor E7016. Clin Cancer Res. 2009;15(2):607-612. View Source
- [2] Gupta SK, Mladek AC, Carlson BL, et al. Discordant in vitro and in vivo chemopotentiating effects of the PARP inhibitor veliparib in temozolomide-sensitive versus -resistant glioblastoma multiforme xenografts. Clin Cancer Res. 2014;20(14):3730-3741. View Source
